molecular formula C27H39F2N B14239066 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine CAS No. 431071-80-6

5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine

Katalognummer: B14239066
CAS-Nummer: 431071-80-6
Molekulargewicht: 415.6 g/mol
InChI-Schlüssel: DYPNZXZEAICEMX-UIOOFZCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 2,3-difluorooctyl group and a 4-octylphenyl group, making it a subject of interest in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with the appropriate fluorinated and alkylated substituents. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium methoxide (NaOMe), organolithium reagents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted pyridines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(2S,3S)-2,3-Difluorooctyl]-2-(4-octylphenyl)pyridine is unique due to its specific combination of fluorinated and alkylated substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

431071-80-6

Molekularformel

C27H39F2N

Molekulargewicht

415.6 g/mol

IUPAC-Name

5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine

InChI

InChI=1S/C27H39F2N/c1-3-5-7-8-9-11-12-22-14-17-24(18-15-22)27-19-16-23(21-30-27)20-26(29)25(28)13-10-6-4-2/h14-19,21,25-26H,3-13,20H2,1-2H3/t25-,26-/m0/s1

InChI-Schlüssel

DYPNZXZEAICEMX-UIOOFZCWSA-N

Isomerische SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H]([C@H](CCCCC)F)F

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(CCCCC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.